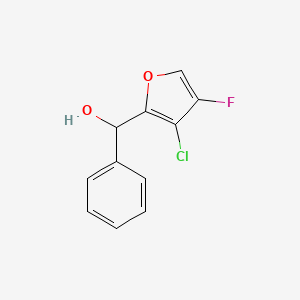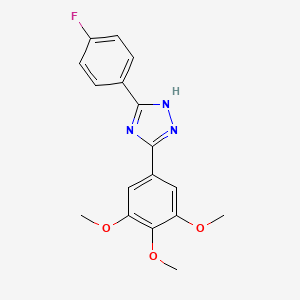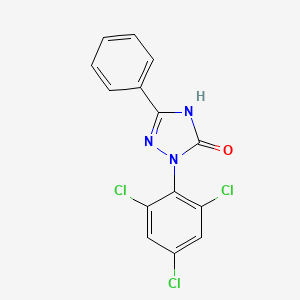
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzyl group, and a pyrimidine ring substituted with a dimethylamino group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted pyrimidine, the dimethylamino and piperidinyl groups are introduced through nucleophilic substitution reactions.
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-(6-(dimethylamino)-2-(piperidin-4-yl)pyrimidin-4-yl)pyrrolidin-2-one: Similar in structure but with different substituents.
Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone core.
Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
1229627-20-6 |
|---|---|
Fórmula molecular |
C22H29N5O |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H29N5O/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3 |
Clave InChI |
IVACHXWDVWAIFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B15059719.png)
![5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B15059723.png)
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
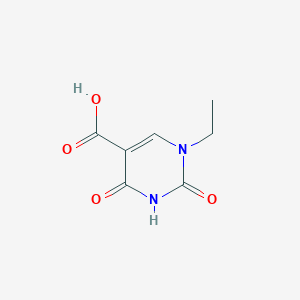
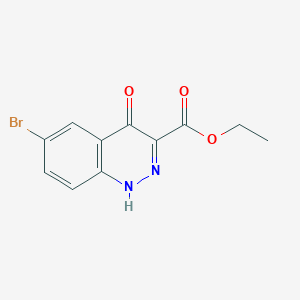
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)



![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
